1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Description
Properties
CAS No. |
1086386-73-3 |
|---|---|
Molecular Formula |
C14H11N3O3 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
6-cyclopropyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid |
InChI |
InChI=1S/C14H11N3O3/c18-13-9-7-10(14(19)20)17(8-4-5-8)12(9)15-11-3-1-2-6-16(11)13/h1-3,6-8H,4-5H2,(H,19,20) |
InChI Key |
ZKUCTGPONQIHEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves multiple steps, each requiring specific reaction conditionsIndustrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Functionalization of the Carboxylic Acid Group
The C-2 carboxylic acid moiety undergoes typical derivatization reactions, enabling the synthesis of amides, esters, and acid chlorides. These modifications enhance solubility or introduce pharmacophores for biological activity optimization.
Modification of the 4-Oxo Group
The 4-oxo group participates in chlorination and subsequent nucleophilic substitution, a strategy employed to enhance electrophilicity for further functionalization.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable the introduction of aryl or heteroaryl groups at halogenated positions. While the parent compound lacks halogens, synthetic intermediates (e.g., brominated derivatives) exhibit reactivity in Suzuki-Miyaura couplings.
Alkylation and Cyclopropane Functionalization
The cyclopropyl group influences steric and electronic properties but remains stable under mild conditions. Alkylation typically targets nitrogen atoms in the pyrrolo or pyrimidine rings.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| N-Alkylation | NaH, alkyl iodides, DMF, 50°C | 1-Cyclopropyl-3-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid |
Cyclization and Ring Expansion
The fused bicyclic system can undergo further cyclization to form tricyclic derivatives, leveraging intramolecular condensations.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Intramolecular Cyclization | Acetic anhydride, 120°C, 8h | Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid-fused quinazolinone |
Biological Activity-Driven Modifications
Derivatives of this compound have been tailored to enhance antibacterial and kinase-inhibitory properties. For example:
-
Antibacterial analogs : Introduction of fluorinated aryl groups at C-6 improves activity against Gram-negative bacteria .
-
Kinase inhibitors : Substituents at C-2 (e.g., 4-(4-methylpiperazin-1-yl)phenyl) enhance CDK4/6 and ARK5 inhibition, as seen in structurally related pyridopyrimidines .
Key Research Findings
-
Synthetic Efficiency : One-pot cascade reactions (condensation, cyclization) achieve the core structure in high yields .
-
Selectivity : Substituents at C-2 and C-6 critically influence kinase inhibition profiles, with IC<sub>50</sub> values reaching nanomolar ranges .
-
Stability : The cyclopropyl group enhances metabolic stability compared to linear alkyl chains, as demonstrated in pharmacokinetic studies .
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds similar to 1-cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid exhibit various antibacterial activities. Specifically, studies suggest that such compounds may act against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development. For instance:
- Case Study 1 : A study demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an effective antibacterial agent .
- Case Study 2 : Another investigation highlighted the compound's efficacy in inhibiting the growth of multidrug-resistant bacterial strains, suggesting its utility in treating resistant infections .
Antifungal Properties
In addition to antibacterial effects, this compound has shown antifungal properties. Research has indicated that it can inhibit the growth of various fungal pathogens, which is crucial for developing new antifungal therapies.
Anticancer Activity
The unique structure of 1-cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid may confer selective activity against certain cancer cell lines. Preliminary studies suggest that it could induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further investigation in oncology.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Antimicrobial and Antibiofilm Activity
- 1-Methyl and 1-Propyl Derivatives: Exhibit moderate antibiofilm activity against S. aureus and E. coli, with biomass reduction up to 91.2% (compound 6g) .
- 1-(3-Methoxypropyl) Derivatives : Show improved solubility due to the methoxy group but reduced activity compared to methyl analogs .
- 1-Cyclopropyl Analog : Predicted to exhibit enhanced membrane penetration due to the compact cyclopropyl ring, though specific data are unavailable. Comparative studies suggest cyclopropyl-containing heterocycles often display superior pharmacokinetic profiles .
SARS-CoV-2 Main Protease (Mpro) Inhibition
- Methyl Ester Intermediate (17) : Inactive (IC₅₀ >100 µM) .
- Carboxylic Acid Derivatives (19, 20) : Active against Mpro, with IC₅₀ values comparable to GC376 (specific inhibitor), though exact data for the cyclopropyl variant are unreported .
Physicochemical Properties
The cyclopropyl group balances lipophilicity and solubility better than benzyl but may reduce crystallinity compared to methyl derivatives .
Biological Activity
1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex bicyclic structure that includes a pyrimidine ring fused with a pyrrolo and dihydropyridine moiety. Its molecular formula is , and it has a molecular weight of approximately 256.26 g/mol.
Antibacterial Activity
Research indicates that compounds similar to 1-cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid exhibit potent antibacterial properties. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism primarily involves the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]... | Escherichia coli | 0.5 |
| 7-amino-1-cyclopropyl-4-oxoquinoline | Pseudomonas aeruginosa | 0.25 |
| Ciprofloxacin | Staphylococcus aureus | 0.5 |
Anticancer Activity
Emerging studies suggest that the compound may also possess anticancer properties. Preliminary in vitro assays have indicated that it can induce apoptosis in various cancer cell lines. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Study 1: Antibacterial Efficacy
In a comparative study involving various fluoroquinolone derivatives, 1-cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid was evaluated for its antibacterial efficacy against resistant strains of E. coli. The results demonstrated that this compound had a lower minimum inhibitory concentration (MIC) than traditional antibiotics like ciprofloxacin, highlighting its potential as a novel antibacterial agent.
Study 2: Anticancer Properties
A recent investigation assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The study revealed that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values indicating strong antiproliferative effects. Further mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis.
The biological activity of 1-cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid appears to be multifaceted:
- DNA Gyrase Inhibition : Similar to other quinolone derivatives, the compound likely inhibits bacterial DNA gyrase, preventing DNA replication.
- Apoptotic Pathways : In cancer cells, it may trigger intrinsic apoptotic pathways through mitochondrial dysfunction and subsequent caspase activation.
Q & A
Q. What synthetic methodologies are employed for the preparation of 1-cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid?
The synthesis involves a two-step protocol:
- Step 1 : Condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-cyclopropylglycinate in methanol under triethylamine catalysis (1:1:2 molar ratio) at room temperature for 1 hour to form an intermediate.
- Step 2 : Cyclization via sodium methoxide-mediated ring closure at 50–60°C, followed by acidification (HCl) to precipitate the final product . Key parameters include maintaining pH <7 during acidification and methanol as the solvent for optimal yield.
Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Essential methods include:
- 1H/13C NMR : Confirms cyclopropane ring protons (δ 0.8–1.2 ppm) and aromatic coupling patterns (δ 7.0–8.8 ppm).
- Mass spectrometry (MS) : Validates molecular weight via [M+H]+ peaks (e.g., m/z 244.1 for methyl derivatives).
- Elemental analysis : Ensures purity by matching calculated vs. observed C, H, N values (e.g., C 59.26% calculated vs. 59.30% observed) .
Q. How is the purity of the compound assessed post-synthesis?
Purity is evaluated using:
- HPLC : ≥95% purity by area normalization.
- Melting point consistency : Deviation >2°C indicates impurities (e.g., 281–283°C for methyl analogs).
- NMR peak analysis : Absence of extraneous signals (e.g., residual ethyl ester peaks at δ 4.2–4.4 ppm) .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
General precautions include:
- PPE : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- Emergency measures : Skin/eye contact requires immediate rinsing with water; consult a physician for exposure .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of 1-cyclopropyl derivatives during synthesis?
Strategies include:
- Solvent optimization : Replacing methanol with ethanol or DMF to enhance solubility.
- Catalyst tuning : Testing stronger bases (e.g., KOH) for cyclization.
- Microwave-assisted synthesis : Reducing reaction time (e.g., 30 minutes at 80°C) to minimize side reactions. Current yields for analogous compounds range from 53–62%, suggesting room for improvement .
Q. How do researchers resolve discrepancies between calculated and observed elemental analysis data?
Discrepancies >0.3% require:
- Re-crystallization : Purify using ethanol/water mixtures.
- High-resolution MS : Confirm molecular formula (e.g., CI-MS for [M+H]+).
- Alternative routes : Introduce protecting groups (e.g., tert-butyl) to stabilize intermediates .
Q. What strategies are employed to modify the cyclopropane ring to enhance biological activity while maintaining solubility?
Approaches include:
- Polar substituents : Adding hydroxyl or amine groups via post-synthetic modification.
- Ring-strained analogs : Testing spiropyran or norbornene derivatives. Studies on methyl vs. propyl analogs indicate smaller alkyl groups improve aqueous solubility without compromising activity .
Q. How do researchers validate the mechanism of cyclopropane ring formation during synthesis?
Mechanistic validation involves:
- Isotopic labeling : Using D2O to trace proton transfer during cyclization.
- Intermediate trapping : Adding TEMPO to detect radical intermediates.
- Kinetic studies : Monitoring reaction rates under varying pH (4–10) to identify rate-determining steps .
Q. What computational methods support the rational design of derivatives targeting specific enzyme binding sites?
Tools include:
- Molecular docking : AutoDock Vina to predict cyclopropane orientation in active sites (e.g., kinase domains).
- MD simulations : GROMACS for stability analysis over 100 ns trajectories.
- QSAR modeling : Correlating substituent electronic effects (Hammett σ) with inhibitory potency .
Q. What are common byproducts formed during synthesis, and how are they identified?
Byproducts include:
- Uncyclized intermediates : Detected via LC-MS (m/z +18 for hydrolyzed esters).
- Over-alkylated derivatives : Identified by NMR upfield shifts (δ 3.5–4.0 ppm for additional alkyl groups).
Mitigation involves adjusting stoichiometry (e.g., limiting alkylating agents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
